N-Methoxy-N-methylbenzamide
Overview
Description
N-Methoxy-N-methylbenzamide, also known as the Weinreb amide of benzoic acid, is an organic compound with the molecular formula C9H11NO2. It is a colorless to yellow liquid that is slightly soluble in chloroform and methanol. This compound is widely used in organic synthesis due to its ability to form stable intermediates, which can be further transformed into various functional groups .
Mechanism of Action
Target of Action
N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It is a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is a phosphodiesterase enzyme that is abundant only in brain tissue .
Mode of Action
It is known to inhibit the activity of pde10a . This inhibition could lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which play crucial roles in signal transduction pathways.
Biochemical Pathways
The inhibition of PDE10A by this compound affects the cAMP and cGMP signaling pathways . These pathways are involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling.
Pharmacokinetics
The compound’s physical properties such as its boiling point (70 °c/01 mmHg) and density (1.085 g/mL at 25 °C) suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of PDE10A and the subsequent increase in cAMP and cGMP levels . This could potentially lead to changes in cellular signaling and function, although the specific effects would depend on the cell type and context.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s potency as a PDE10A inhibitor might be affected by the presence of other molecules that can bind to the same enzyme. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylbenzamide can be synthesized through the reaction of N-methylbenzoyl chloride with methanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-methylbenzamide.
Oxidation Reactions: It can be oxidized to form N-methoxy-N-methylbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Reduction Reactions: The major product is N-methylbenzamide.
Oxidation Reactions: The major product is N-methoxy-N-methylbenzoic acid.
Scientific Research Applications
N-Methoxy-N-methylbenzamide has several applications in scientific research:
Comparison with Similar Compounds
N-Methylbenzamide: Similar in structure but lacks the methoxy group, making it less reactive in nucleophilic substitution reactions.
N-Methoxy-N-methylbenzoic acid: An oxidized form of N-Methoxy-N-methylbenzamide with different chemical properties.
N-Methoxy-N-methylbenzylamine: Contains an amine group instead of the amide group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its ability to form stable intermediates that can be further transformed into various functional groups. This property makes it a valuable reagent in organic synthesis and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKERDACREYXSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341044 | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-61-5 | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of N-Methoxy-N-methylbenzamide highlighted in the research papers?
A1: this compound is frequently employed as a reagent in organic synthesis, particularly for preparing ketones. This is achieved through its reaction with organolithium compounds, followed by hydrolysis. For instance, researchers have successfully synthesized pyrazinyl and quinoxalinyl phenylmethanones by reacting 2-substituted-3-lithiopyrazines and quinoxalines with this compound. []
Q2: Can you provide a specific example from the research where this compound played a crucial role in synthesizing a complex molecule?
A2: Certainly! In a study focused on synthesizing 1-Amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, researchers discovered that reacting 4-lithiopyridine-3-carbonitrile with this compound yielded 1-methoxy(methyl)amino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one. This finding paved the way for developing a novel one-pot procedure to synthesize a range of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives. [, ]
Q3: What is the significance of the 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure, which can be synthesized using this compound, in a broader biological context?
A4: The 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure is found in naturally occurring isoniazid–NAD(P) adducts. [, ] This makes the efficient synthesis of these compounds, facilitated by this compound, particularly relevant for research exploring isoniazid's mechanism of action and potential therapeutic applications.
Q4: The research mentions the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines. What role does this compound play in this process?
A5: In this multi-step synthesis, this compound is involved in the preparation of key intermediates. The aroylation of lithium (4-lithiopyridin-3-yl)pivalamide with N-Methoxy-N-methylbenzamides leads to the formation of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines. These intermediates are then reacted with excess organolithiums to yield the desired 2,4,8-trisubstituted 1,7-naphthyridines. []
A6: In this particular synthesis, this compound itself is not the final product but rather a key precursor. The synthesis involves converting gentisic acid to its diacetate, which is then transformed into 2,5-diacetoxy-N-methoxy-N-methylbenzamide. This compound then undergoes reactions to ultimately yield N-methoxy-N-methylaminocarbonyl-l, 4-benzoquinone. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.